molecular formula C13H14FNO2 B2399360 Tert-butyl N-(3-ethynyl-4-fluorophenyl)carbamate CAS No. 1373338-11-4

Tert-butyl N-(3-ethynyl-4-fluorophenyl)carbamate

Cat. No.: B2399360
CAS No.: 1373338-11-4
M. Wt: 235.258
InChI Key: ZYYSYFFXIQNKNK-UHFFFAOYSA-N
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Description

Tert-butyl N-(3-ethynyl-4-fluorophenyl)carbamate is a chemical compound with the molecular formula C13H14FNO2 and a molecular weight of 235.26 g/mol . It is often used in various chemical and pharmaceutical research applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-(3-ethynyl-4-fluorophenyl)carbamate typically involves the reaction of tert-butyl carbamate with 3-ethynyl-4-fluoroaniline under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine and a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in an organic solvent such as dichloromethane .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods with appropriate adjustments for reaction conditions, purification processes, and safety measures.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl N-(3-ethynyl-4-fluorophenyl)carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethynyl group can yield aldehydes or ketones, while substitution reactions can introduce various functional groups in place of the fluorine atom .

Scientific Research Applications

Tert-butyl N-(3-ethynyl-4-fluorophenyl)carbamate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Employed in the study of enzyme inhibitors and protein interactions.

    Medicine: Investigated for potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-butyl N-(3-ethynyl-4-fluorophenyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The ethynyl group can form covalent bonds with active site residues, leading to inhibition of enzyme activity. The fluorine atom can enhance binding affinity through hydrogen bonding and hydrophobic interactions .

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl N-(3,4-difluorophenyl)carbamate: Similar structure but with an additional fluorine atom.

    Tert-butyl (4-fluorophenyl)carbamate: Lacks the ethynyl group.

    Tert-butyl N-(3-ethynylphenyl)carbamate: Similar structure but without the fluorine atom.

Uniqueness

Tert-butyl N-(3-ethynyl-4-fluorophenyl)carbamate is unique due to the presence of both the ethynyl and fluorine groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile applications in various fields of research .

Properties

IUPAC Name

tert-butyl N-(3-ethynyl-4-fluorophenyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14FNO2/c1-5-9-8-10(6-7-11(9)14)15-12(16)17-13(2,3)4/h1,6-8H,2-4H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYYSYFFXIQNKNK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC(=C(C=C1)F)C#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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